5-Fluoro-4-(4-methylpiperazin-1-yl)pyrimidine
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Overview
Description
5-Fluoro-4-(4-methylpiperazin-1-yl)pyrimidine is a fluorinated pyrimidine derivative. Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3. The incorporation of fluorine and piperazine moieties into the pyrimidine ring enhances its biological activity and pharmacological properties .
Scientific Research Applications
5-Fluoro-4-(4-methylpiperazin-1-yl)pyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Mechanism of Action
Target of Action
It is known that fluorinated pyrimidines, a class of compounds to which 5-fluoro-4-(4-methylpiperazin-1-yl)pyrimidine belongs, are often used in the treatment of cancer . These compounds are known to target enzymes such as thymidylate synthase and DNA topoisomerase 1 .
Mode of Action
Fluorinated pyrimidines are known to inhibit enzymes such as thymidylate synthase and dna topoisomerase 1 . This inhibition can disrupt DNA synthesis and repair, leading to cell death .
Biochemical Pathways
Fluorinated pyrimidines are known to affect the dna synthesis and repair pathways . By inhibiting key enzymes in these pathways, these compounds can disrupt the normal functioning of cells and lead to cell death .
Pharmacokinetics
It is known that the pharmacokinetic properties of a compound can greatly impact its bioavailability and efficacy .
Result of Action
It is known that fluorinated pyrimidines can induce apoptosis, or programmed cell death, in tumor cells .
Action Environment
It is known that factors such as ph, temperature, and the presence of other compounds can influence the action of a compound .
Future Directions
Developments in fluorine chemistry are contributing to the more precise use of fluorinated pyrimidines to treat cancer . New insights into how FPs perturb nucleic acid structure and dynamics have resulted from both computational and experimental studies . The use of polymeric FPs may enable the more precise use of FPs for cancer treatment in the era of personalized medicine .
Biochemical Analysis
Biochemical Properties
It is known that pyrimidine derivatives can interact with various enzymes, proteins, and other biomolecules, which could potentially apply to 5-Fluoro-4-(4-methylpiperazin-1-yl)pyrimidine .
Cellular Effects
Similar compounds have shown cytotoxic effects against different cancer cell lines
Molecular Mechanism
It is known that similar compounds can inhibit certain enzymes and alter gene expression
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been reported. Studies on threshold effects, as well as any toxic or adverse effects at high doses, would be beneficial for understanding the safety and efficacy of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4-(4-methylpiperazin-1-yl)pyrimidine typically involves the nucleophilic substitution of a fluorinated pyrimidine precursor with 4-methylpiperazine. One common method is the reaction of 5-fluoropyrimidine with 4-methylpiperazine under basic conditions, such as using potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the molar ratio of reactants. The use of continuous flow reactors and automated synthesis platforms can further enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-4-(4-methylpiperazin-1-yl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form dihydropyrimidines.
Coupling Reactions: It can participate in Suzuki-Miyaura and Buchwald-Hartwig coupling reactions to form C-C and C-N bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate, DMF, and nucleophiles like amines.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, boronic acids, and phosphine ligands.
Major Products
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Oxidation: Pyrimidine N-oxides.
Reduction: Dihydropyrimidines.
Coupling Reactions: Biaryl or aryl-amine derivatives.
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A widely used anticancer drug with a similar fluorinated pyrimidine structure.
4-(4-Methylpiperazin-1-yl)-6-(4-phenylimidazol-1-yl)pyrimidine: Another pyrimidine derivative with potential anticancer activity.
Uniqueness
5-Fluoro-4-(4-methylpiperazin-1-yl)pyrimidine is unique due to its specific combination of fluorine and piperazine moieties, which enhance its biological activity and pharmacological properties. This combination allows for improved binding affinity, selectivity, and bioavailability compared to other similar compounds .
Properties
IUPAC Name |
5-fluoro-4-(4-methylpiperazin-1-yl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13FN4/c1-13-2-4-14(5-3-13)9-8(10)6-11-7-12-9/h6-7H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLMXDRPYZJOYCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=NC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13FN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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